molecular formula C23H46O2 B033397 Methyl behenate CAS No. 929-77-1

Methyl behenate

Cat. No. B033397
CAS RN: 929-77-1
M. Wt: 354.6 g/mol
InChI Key: QSQLTHHMFHEFIY-UHFFFAOYSA-N
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Patent
US05490995

Procedure details

Behenic methyl esters are made from hydrogenated high erucic acid rapeseed oil. About 870 grams of hydrogenated high erucic acid rapeseed oil, about 174 grams of methanol, and about 12.2 grams of sodium methoxide solution (25% in methanol) are added to a spherical 3-liter glass reactor. The reactor has a heating mantle, thermometer, temperature controller, reflux condenser, variable speed agitator, vacuum take-off, and bottom outlet. The mixture is reacted at about 65° C. for approximately 1.5 hours,while refluxing the methanol. The agitation is stopped, and the glycerin isallowed to settle for about 30 minutes. The glycerin settles to the bottom of the reactor, and is removed through the bottom outlet. About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor, and the mixtureis reacted at about 65° C. for about 30 minutes. The agitation is stopped, the glycerin is settled for about 30 minutes, and removed throughthe bottom outlet. About 100 grams of water are added to the mixture, stirred, allowed to settle, and removed through the bottom outlet. The water-washing procedure is repeated two more times. The reflux condenser is removed, and vacuum is broken, and a fractionation column is added to the reactor. The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg. Approximately 50% of the first material to evaporate from the column is collected and discarded. The next40% (approximately) of the material to evaporate from the column is collected as product. This product is approximately 92% by weight methyl behenate.
[Compound]
Name
Behenic methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
870 g
Type
reactant
Reaction Step Three
Quantity
174 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:25]O.C[O-].[Na+]>OCC(CO)O>[CH3:25][O:23][C:1](=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Behenic methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
Quantity
870 g
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Quantity
174 g
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
12.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer, temperature controller, reflux condenser
CUSTOM
Type
CUSTOM
Details
The mixture is reacted at about 65° C. for approximately 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
is removed through the bottom outlet
ADDITION
Type
ADDITION
Details
About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor
CUSTOM
Type
CUSTOM
Details
the mixtureis reacted at about 65° C. for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
removed throughthe bottom outlet
ADDITION
Type
ADDITION
Details
About 100 grams of water are added to the mixture
CUSTOM
Type
CUSTOM
Details
removed through the bottom outlet
WASH
Type
WASH
Details
The water-washing procedure
CUSTOM
Type
CUSTOM
Details
The reflux condenser is removed
ADDITION
Type
ADDITION
Details
a fractionation column is added to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg
CUSTOM
Type
CUSTOM
Details
Approximately 50% of the first material to evaporate from the column
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
The next40% (approximately) of the material to evaporate from the column
CUSTOM
Type
CUSTOM
Details
is collected as product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(CCCCCCCCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.